molecular formula C18H15ClIN3O2S B12443811 (2Z)-N-(4-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-N-(4-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B12443811
M. Wt: 499.8 g/mol
InChI Key: HXZLZZSYXBSRGE-UHFFFAOYSA-N
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Description

(2Z)-N-(4-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazinane ring, chlorophenyl, and iodophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-halo ketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through an electrophilic substitution reaction using an iodobenzene derivative.

    Formation of the Imino Group: The imino group can be formed through a condensation reaction involving an amine and an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Chlorobenzene derivatives, iodobenzene derivatives, and other suitable reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

(2Z)-N-(4-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a tool for studying biological processes.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(4-chlorophenyl)-2-[(4-bromophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
  • (2Z)-N-(4-chlorophenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
  • (2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Uniqueness

(2Z)-N-(4-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is unique due to the presence of both chlorophenyl and iodophenyl groups, which can impart distinct chemical and biological properties. The combination of these groups with the thiazinane ring and imino functionality makes this compound particularly interesting for various applications.

Properties

Molecular Formula

C18H15ClIN3O2S

Molecular Weight

499.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(4-iodophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C18H15ClIN3O2S/c1-23-16(24)10-15(17(25)21-13-6-2-11(19)3-7-13)26-18(23)22-14-8-4-12(20)5-9-14/h2-9,15H,10H2,1H3,(H,21,25)

InChI Key

HXZLZZSYXBSRGE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=C(C=C2)I)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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